An In-Depth Technical Guide to (S)-4-methylisoxazolidin-4-ol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (S)-4-methylisoxazolidin-4-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(S)-4-methylisoxazolidin-4-ol, a chiral five-membered heterocyclic compound, presents a scaffold of significant interest in the realms of organic synthesis and medicinal chemistry. Its unique structural features, including a stereocenter at the C4 position, a hydroxyl group, and a labile N-O bond, render it a versatile building block for the synthesis of complex molecules and a potential pharmacophore for drug discovery. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and key applications of (S)-4-methylisoxazolidin-4-ol, offering field-proven insights for its effective utilization in research and development.
Core Molecular Attributes and Physicochemical Properties
(S)-4-methylisoxazolidin-4-ol is a chiral molecule belonging to the isoxazolidine class of heterocycles, which are characterized by a saturated five-membered ring containing adjacent nitrogen and oxygen atoms. The presence of a methyl and a hydroxyl group at the C4 position introduces a quaternary stereocenter, a feature that is often sought after in the design of novel therapeutic agents to enhance metabolic stability and binding affinity.
Table 1: Physicochemical Properties of (S)-4-methylisoxazolidin-4-ol
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₂ | [1] |
| Molecular Weight | 103.12 g/mol | [1] |
| IUPAC Name | (4S)-4-methyl-1,2-oxazolidin-4-ol | [1] |
| Appearance | Typically exists as a colorless liquid or solid. | [1] |
| Melting Point | Data not available in the public domain. Typically falls within a specific range indicative of its crystalline form.[1] | |
| Boiling Point | Data not available in the public domain. | |
| Solubility | Data not available in the public domain. Expected to be soluble in polar organic solvents. | |
| CAS Number | 104592-34-9 (for the racemate) |
Spectral Data Interpretation: A Predictive Overview
While experimental spectra for (S)-4-methylisoxazolidin-4-ol are not widely published, a predictive analysis based on its structure provides valuable insights for characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet), the diastereotopic protons of the CH₂ group in the ring, and the NH and OH protons. The chemical shifts of the ring protons will be influenced by the adjacent heteroatoms.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display four signals corresponding to the methyl carbon, the quaternary C4 carbon bearing the hydroxyl and methyl groups, and the two methylene carbons of the isoxazolidine ring. The chemical shift of the C4 carbon would be in the range typical for a carbon atom attached to two heteroatoms.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group and the N-H stretching vibration. C-H stretching and bending vibrations, as well as C-N and C-O stretching bands, would also be present.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 103. Fragmentation patterns would likely involve the loss of the methyl group, the hydroxyl group, or cleavage of the N-O bond.
Synthesis of (S)-4-methylisoxazolidin-4-ol: Strategies and Methodologies
The synthesis of isoxazolidine derivatives, including (S)-4-methylisoxazolidin-4-ol, can be approached through several strategic disconnections. The most common methods involve the formation of the heterocyclic ring through cycloaddition reactions or the modification of pre-existing isoxazolidine scaffolds.
General Synthetic Approaches
Several general methods are employed for the synthesis of the isoxazolidine core structure:
-
1,3-Dipolar Cycloaddition: This is a powerful and widely used method for constructing isoxazolidine rings. It involves the reaction of a nitrone (the 1,3-dipole) with an alkene (the dipolarophile). The stereochemistry of the resulting isoxazolidine can often be controlled by the choice of chiral catalysts or auxiliaries.
-
Cyclization of Amino Alcohols: The intramolecular cyclization of suitably functionalized amino alcohols can lead to the formation of the isoxazolidine ring. This approach often requires activation of the hydroxyl group and subsequent nucleophilic attack by the nitrogen atom.[1]
-
Nucleophilic Substitution: Modification of a pre-formed isoxazolidine ring through nucleophilic substitution reactions at various positions can also be a viable strategy to introduce desired functional groups.[1]
-
Multicomponent Reactions: More recent advancements have explored the use of multicomponent reactions to construct the isoxazolidine scaffold in a single step from three or more starting materials, offering increased efficiency.[1]
Conceptual Experimental Protocol: Enantioselective Synthesis
Diagram 1: Conceptual Workflow for the Synthesis of (S)-4-methylisoxazolidin-4-ol
Caption: A conceptual three-step workflow for the asymmetric synthesis of (S)-4-methylisoxazolidin-4-ol.
Step-by-Step Methodology (Conceptual):
-
Nitrone Formation: A suitable nitrone precursor would be synthesized, for instance, by the condensation of an aldehyde or ketone with an N-substituted hydroxylamine. The choice of the N-substituent is critical as it can influence the stereochemical outcome of the subsequent cycloaddition and must be readily removable.
-
Asymmetric 1,3-Dipolar Cycloaddition: The nitrone would then be reacted with an appropriate alkene, such as 2-methylpropene, in the presence of a chiral Lewis acid catalyst. The catalyst would coordinate to the nitrone, creating a chiral environment that directs the approach of the alkene, leading to the formation of one enantiomer of the isoxazolidine product in excess.
-
Functional Group Manipulation and Deprotection: The resulting enantioenriched isoxazolidine would then undergo necessary functional group transformations. This would likely involve the removal of the N-protecting group to yield the final (S)-4-methylisoxazolidin-4-ol. The hydroxyl group at the C4 position would be introduced either during the cycloaddition (if a suitable nitrone is used) or in a subsequent step.
Causality Behind Experimental Choices: The use of a chiral Lewis acid is paramount for achieving high enantioselectivity. The choice of solvent and reaction temperature would be optimized to maximize both the reaction rate and the stereochemical control. The N-protecting group on the nitrone must be stable under the cycloaddition conditions but easily cleaved in the final step without affecting the stereocenter.
Chemical Reactivity and Synthetic Utility
The reactivity of (S)-4-methylisoxazolidin-4-ol is governed by the interplay of its functional groups: the hydroxyl group, the isoxazolidine ring with its labile N-O bond, and the stereogenic center. This combination of features makes it a valuable chiral building block in organic synthesis.
Key Reactions
-
Oxidation: The hydroxyl group can be oxidized to a ketone, providing access to 4-methylisoxazolidin-4-one derivatives. The choice of oxidizing agent would be critical to avoid over-oxidation or cleavage of the isoxazolidine ring.[1]
-
Reduction and N-O Bond Cleavage: The weak N-O bond in the isoxazolidine ring is susceptible to reductive cleavage. This reaction is of significant synthetic importance as it unmasks a 1,3-amino alcohol functionality, a common motif in natural products and pharmaceuticals. Reagents such as lithium aluminum hydride or catalytic hydrogenation are typically employed for this transformation.[1]
-
Substitution Reactions: The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions at the C4 position. This provides a route to a variety of 4-substituted isoxazolidine derivatives.[1]
Diagram 2: Reactivity of (S)-4-methylisoxazolidin-4-ol
Caption: Key chemical transformations of (S)-4-methylisoxazolidin-4-ol.
Applications in Drug Development and Asymmetric Synthesis
The chiral nature and versatile reactivity of (S)-4-methylisoxazolidin-4-ol make it a valuable tool for both drug discovery and the asymmetric synthesis of complex molecules.
Role as a Chiral Auxiliary and Building Block
(S)-4-methylisoxazolidin-4-ol can serve as a chiral auxiliary, a molecule that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled. Its rigid five-membered ring structure can effectively shield one face of a reacting molecule, leading to high diastereoselectivity in reactions such as aldol additions or alkylations.
More commonly, it is used as a chiral building block, where the isoxazolidine ring and its stereocenter are incorporated into the final target molecule. The ability to unmask the 1,3-amino alcohol functionality through reductive cleavage is particularly advantageous in the synthesis of natural products and their analogues.
Potential in Medicinal Chemistry
The isoxazolidine scaffold is present in a number of biologically active compounds. The unique spatial arrangement of the heteroatoms and substituents in (S)-4-methylisoxazolidin-4-ol makes it an attractive starting point for the design of novel therapeutic agents. The hydroxyl group can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors, potentially modulating their activity.[1]
While specific examples of drugs derived directly from (S)-4-methylisoxazolidin-4-ol are not prominent in the literature, the broader class of isoxazolidines has been explored for various therapeutic applications, including as antibacterial, antiviral, and anticancer agents. The development of synthetic routes to enantiomerically pure isoxazolidines like (S)-4-methylisoxazolidin-4-ol is a critical step in exploring their full potential in medicinal chemistry.
Conclusion and Future Outlook
(S)-4-methylisoxazolidin-4-ol is a chiral heterocyclic compound with significant potential in organic synthesis and drug discovery. While a comprehensive dataset of its physical and spectral properties is yet to be fully established in the public domain, its structural features suggest a rich and versatile chemistry. The development of robust and scalable enantioselective synthetic routes to this molecule will be crucial for unlocking its full potential as a chiral building block and a scaffold for the development of novel therapeutics. Further research into its reactivity and applications is warranted and is expected to lead to new and innovative solutions in both academic and industrial settings.
